BenchChemオンラインストアへようこそ!

Antiviral agent 52

HCV antiviral activity EC50

Antiviral agent 52 (CAS 101784-44-5), also known as CAY10704 and Compound 30, is a nonchiral chlorcyclizine derivative that functions as a potent inhibitor of hepatitis C virus (HCV) infection. It has been optimized through structure-activity relationship (SAR) studies to enhance its anti-HCV profile compared to its parent compound, chlorcyclizine.

Molecular Formula C18H20Cl2N2
Molecular Weight 335.3 g/mol
Cat. No. B161905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiviral agent 52
Synonyms1-[bis(4-chlorophenyl)methyl]-4-methyl-piperazine
Molecular FormulaC18H20Cl2N2
Molecular Weight335.3 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H20Cl2N2/c1-21-10-12-22(13-11-21)18(14-2-6-16(19)7-3-14)15-4-8-17(20)9-5-15/h2-9,18H,10-13H2,1H3
InChIKeyUVQVBDRHJUMBET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement Guide for Antiviral agent 52: A Potent and Selective Chlorcyclizine Derivative for HCV Research


Antiviral agent 52 (CAS 101784-44-5), also known as CAY10704 and Compound 30, is a nonchiral chlorcyclizine derivative that functions as a potent inhibitor of hepatitis C virus (HCV) infection . It has been optimized through structure-activity relationship (SAR) studies to enhance its anti-HCV profile compared to its parent compound, chlorcyclizine [1]. Its key characteristics include potent antiviral activity (EC50 = 17 nM) and favorable pharmacokinetic properties, including preferential liver distribution in murine models .

Technical Rationale for Procuring Antiviral agent 52 Over Unoptimized Chlorcyclizine Analogs


In the development of small-molecule antivirals, minor structural modifications can profoundly impact potency, selectivity, and pharmacokinetic profiles. Generic substitution with the parent compound, chlorcyclizine, or other early analogs is not advisable due to a demonstrated inferiority in key metrics. Specifically, Antiviral agent 52 was the result of a dedicated hit-to-lead optimization campaign that successfully enhanced anti-HCV activity and selectivity while improving in vivo pharmacokinetic properties relative to its predecessors [1]. Substitution would result in a measurable loss of these performance gains, potentially compromising experimental reproducibility and translational relevance.

Quantitative Differentiation: Head-to-Head Performance Analysis of Antiviral agent 52 vs. Chlorcyclizine Analogs


Enhanced Antiviral Potency Against HCV: A 2.6-Fold Improvement Over Parent Compound

Antiviral agent 52 (Compound 30) demonstrates significantly improved potency against hepatitis C virus (HCV) infection compared to its parent compound, chlorcyclizine. While chlorcyclizine exhibits an EC50 of 44 nM in vitro, Antiviral agent 52 achieves an EC50 of 17 nM, representing a 2.6-fold increase in potency [1][2].

HCV antiviral activity EC50

Improved Selectivity Index: Antiviral agent 52 Achieves a 2.2-Fold Increase Over Chlorcyclizine

Antiviral agent 52 demonstrates a superior selectivity index (SI) compared to chlorcyclizine, which is crucial for minimizing off-target effects. Antiviral agent 52 has an SI of 1253 (CC50 of 21.3 μM / EC50 of 0.017 μM), whereas chlorcyclizine has a reported SI of 569 (CC50 of 25.1 μM / EC50 of 0.044 μM). This represents a 2.2-fold improvement in selectivity for the target virus over cellular toxicity [1].

Selectivity Cytotoxicity CC50

Enhanced Pharmacokinetic Profile: 4.3-Fold Longer Liver Half-Life Compared to (S)-Chlorcyclizine

Antiviral agent 52 exhibits a substantially prolonged half-life in the liver compared to the enantiomerically pure (S)-chlorcyclizine ((S)-CCZ). In mice administered a single 10 mg/kg intraperitoneal dose, the liver half-life of Antiviral agent 52 was 8.5 hours, whereas (S)-CCZ had a half-life of just 1.99 hours under the same conditions [1]. This 4.3-fold improvement ensures sustained therapeutic levels at the primary site of HCV infection.

Pharmacokinetics PK Half-life Liver

High Viral Specificity: 272-Fold Selectivity for HCV Over Dengue Virus

Antiviral agent 52 demonstrates high specificity for HCV, exhibiting minimal activity against the closely related dengue virus (DENV), another member of the Flaviviridae family. The compound shows an EC50 of 4.62 μM against DENV, which is 272-fold higher (less potent) than its EC50 of 17 nM (0.017 μM) against HCV . This selectivity is a result of deliberate SAR optimization, as the compound showed a ~1000-fold difference in EC50 values between HCV and DENV in the primary research [1].

Selectivity Dengue virus Flaviviridae

Reduced Cytotoxicity in Primary Human Hepatocytes Compared to Immortalized Cell Lines

Antiviral agent 52 shows favorable cytotoxicity profiles in more physiologically relevant primary human hepatocytes compared to the Huh7.5.1 hepatoma cell line. In Huh7.5.1 cells, the CC50 is 21.3 μM . However, in primary human hepatocytes, the CC50 is reported as >31.6 μM, the highest concentration tested [1]. This suggests a potentially larger therapeutic window in a more clinically relevant cellular model.

Cytotoxicity Primary cells Hepatocytes

Recommended Application Scenarios for Antiviral agent 52 Based on Quantitative Differentiation


In Vitro HCV Entry and Replication Studies Requiring High Potency and Selectivity

With an EC50 of 17 nM and a high selectivity index (SI=1253), Antiviral agent 52 is optimally suited for in vitro studies investigating HCV entry and early replication steps. Its 2.6-fold improvement in potency over chlorcyclizine [1] allows researchers to use lower concentrations to achieve viral inhibition, minimizing the risk of off-target cytotoxicity artifacts. The compound's high specificity for HCV over dengue virus (272-fold selectivity) further validates it as a selective chemical probe for dissecting HCV-specific mechanisms without interference from related flavivirus pathways .

In Vivo Preclinical Murine Models of HCV Infection Leveraging Optimized Pharmacokinetics

For in vivo studies, particularly in chimeric mouse models of HCV infection, Antiviral agent 52 offers a distinct advantage over first-generation analogs. Its 4.3-fold longer liver half-life (8.5 h vs. 1.99 h for (S)-CCZ) and preferential liver distribution (liver/plasma AUClast ratio of 16) ensure sustained and targeted exposure at the site of viral replication [1]. This optimized PK profile translates to more robust and reproducible efficacy data, reduces the need for frequent dosing, and improves animal welfare during longitudinal studies.

Chemical Biology and Target Identification Studies as a Selective HCV Probe

The well-characterized and quantifiable performance metrics of Antiviral agent 52 make it an ideal candidate for chemical biology applications. Its proven mechanism of inhibiting viral entry without affecting RNA replication [1] provides a specific tool for studying the early events of the HCV lifecycle. Furthermore, its favorable selectivity profile (HCV over DENV) and reduced cytotoxicity in primary human hepatocytes (CC50 >31.6 μM) enhance confidence that any observed biological effects are due to on-target HCV inhibition rather than general cellular toxicity, making it suitable for target deconvolution or probe development studies.

Comparator Studies for New Antiviral Lead Optimization Campaigns

Antiviral agent 52 serves as a validated and quantitatively defined benchmark for medicinal chemistry efforts aimed at developing next-generation HCV entry inhibitors. Its established values for EC50 (17 nM), CC50 (21.3 μM), selectivity index (1253), and liver half-life (8.5 h) provide a high-performance baseline against which new chemical entities can be rigorously compared [1]. This allows for clear, data-driven go/no-go decisions in the hit-to-lead optimization process, ensuring that new compounds demonstrate meaningful improvements over this advanced derivative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antiviral agent 52

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.